molecular formula C17H11FN2 B12711424 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline CAS No. 61001-09-0

2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline

Cat. No.: B12711424
CAS No.: 61001-09-0
M. Wt: 262.28 g/mol
InChI Key: NROCNRLEWWJNJK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that combines an imidazole ring with an isoquinoline moiety. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline typically involves the use of metal reagents or catalysts. One common method is the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the compound. Industrial production methods often focus on optimizing yield, reducing costs, and improving product selectivity and purity .

Chemical Reactions Analysis

2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antiviral activities. The compound’s ability to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit makes it a promising candidate for drug development . Additionally, its unique structure and properties make it useful in various industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its inhibition of topoisomerase I interferes with DNA replication and transcription, leading to cell death in cancer cells. Similarly, its inhibition of PKA affects various cellular processes, including metabolism, cell division, and apoptosis . The compound’s fluorine atom enhances its biological activity by increasing its binding affinity to target proteins .

Comparison with Similar Compounds

2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzo[4,5]imidazo[2,1-a]isoquinoline and 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a fluorine atom.

Properties

CAS No.

61001-09-0

Molecular Formula

C17H11FN2

Molecular Weight

262.28 g/mol

IUPAC Name

2-(4-fluorophenyl)imidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H11FN2/c18-14-7-5-13(6-8-14)16-11-20-10-9-12-3-1-2-4-15(12)17(20)19-16/h1-11H

InChI Key

NROCNRLEWWJNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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